![molecular formula C61H95F5N22O15 B561552 [(pF)Phe4]nociceptin(1-13)NH2 CAS No. 380620-88-2](/img/structure/B561552.png)
[(pF)Phe4]nociceptin(1-13)NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(pF)Phe4]nociceptin(1-13)NH2
is a highly potent and selective NOP receptor (OP4) agonist, with a pKi of 10.68 and a pEC50 of 9.31 . It displays high selectivity over δ, κ, and μ opioid receptors (>3000 fold) .
Synthesis Analysis
A total of 32 compounds were prepared to investigate the functional role of Phe4 in NC (1−13)-NH2, the minimal sequence maintaining the same activity as the natural peptide nociceptin . These compounds could be divided into three series in which Phe4 was replaced with residues that would (i) alter aromaticity or side chain length, (ii) introduce steric constraint, and (iii) modify the phenyl ring .Molecular Structure Analysis
The molecular formula of[(pF)Phe4]nociceptin(1-13)NH2
is C61H95F5N22O15 . The molecular weight is 1471.5 g/mol . The InChIKey is WLVWYHYEULRQHK-OSTVPBBHSA-N . Chemical Reactions Analysis
In the study of the Phe4 residue of nociceptin (1−13)-NH2, it was found that all compounds of the first and second series were inactive or very weak with the exception of [N(CH3)Phe4]NC(1−13)-NH2, which was only 3-fold less potent than NC(1−13)-NH2 .Physical And Chemical Properties Analysis
The molecular formula of[(pF)Phe4]nociceptin(1-13)NH2
is C61H95F5N22O15 . The molecular weight is 1471.5 g/mol . The InChIKey is WLVWYHYEULRQHK-OSTVPBBHSA-N .
Scientific Research Applications
I have conducted a search on the scientific research applications of [(pF)Phe4]nociceptin(1-13)NH2. Here is a comprehensive analysis focusing on several unique applications:
OP4 Receptor Agonist
[(pF)Phe4]nociceptin(1-13)NH2 is a highly potent and selective agonist for the nociceptin/orphanin FQ receptor (OP4). It has been shown to have a high affinity for this receptor with significant selectivity over other opioid receptors .
Pronociceptive Effects
This compound has been observed to have pronociceptive effects, which means it can potentially enhance pain sensation, making it useful in studying pain mechanisms and developing pain management strategies .
Hypotensive Action
It has hypotensive effects, meaning it can lower blood pressure. This application could be valuable in research related to cardiovascular diseases and their management .
Negative Inotropic Effect
The compound has negative inotropic effects, which means it can decrease the force of heart muscle contraction. This property is significant for studies on heart function and heart-related conditions .
Feeding Stimulation
Research has shown that [(pF)Phe4]nociceptin(1-13)NH2 can stimulate feeding, which could be relevant in studies on appetite control and eating disorders .
Locomotor Activity Modulation
It has been reported to affect locomotor activity in animal models, providing a tool for neurological research related to movement and coordination .
These are some of the key scientific research applications of [(pF)Phe4]nociceptin(1-13)NH2 based on current literature. Each application provides a unique insight into the potential uses of this compound in various fields of biomedical research.
Mechanism of Action
Target of Action
The primary target of [(pF)Phe4]nociceptin(1-13)NH2 is the nociceptin/orphanin FQ receptor (OP4) . This receptor is a G protein-coupled receptor involved in a variety of physiological and pathological processes. The compound displays high selectivity for the OP4 receptor, with over 3000-fold selectivity over δ, κ, and μ opioid receptors .
Mode of Action
As a highly potent and selective agonist for the OP4 receptor, [(pF)Phe4]nociceptin(1-13)NH2 binds to the receptor and activates it . This interaction triggers a series of intracellular events and changes, leading to the observed physiological effects.
Biochemical Pathways
The activation of the op4 receptor is known to be involved in various physiological processes, including pain perception, cardiovascular regulation, and feeding behavior .
Result of Action
The activation of the OP4 receptor by [(pF)Phe4]nociceptin(1-13)NH2 results in various physiological effects. These include pronociceptive effects (increased pain perception), hypotensive effects (lowering of blood pressure), negative inotropic effects (reduced force of heart muscle contraction), and stimulation of feeding behavior .
properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-(2,3,4,5,6-pentafluorophenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H95F5N22O15/c1-29(80-42(92)27-79-59(103)49(31(3)90)88-57(101)39(24-33-44(62)46(64)48(66)47(65)45(33)63)82-43(93)26-77-41(91)25-78-53(97)34(69)23-32-13-5-4-6-14-32)51(95)84-38(18-12-22-76-61(73)74)55(99)86-36(16-8-10-20-68)56(100)87-40(28-89)58(102)81-30(2)52(96)85-37(17-11-21-75-60(71)72)54(98)83-35(50(70)94)15-7-9-19-67/h4-6,13-14,29-31,34-40,49,89-90H,7-12,15-28,67-69H2,1-3H3,(H2,70,94)(H,77,91)(H,78,97)(H,79,103)(H,80,92)(H,81,102)(H,82,93)(H,83,98)(H,84,95)(H,85,96)(H,86,99)(H,87,100)(H,88,101)(H4,71,72,75)(H4,73,74,76)/t29-,30-,31+,34-,35-,36-,37-,38-,39-,40-,49-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVWYHYEULRQHK-OSTVPBBHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H95F5N22O15 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1471.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(pF)Phe4]nociceptin(1-13)NH2 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.